AuCN Exhibits Lower and More Controlled Film Stress versus Sulfite-Based Gold Electrolytes in MEMS Fabrication
Electroplated gold films deposited from AuCN-containing cyanide baths exhibit a narrow and near-neutral stress range of -30 MPa to approximately 0 MPa (tensile to compressive transition) under deposition conditions of 1.5–6 mA/cm² and 50–70°C [1]. In contrast, gold films deposited from sulfite-based baths under identical conditions show a substantially broader and more variable stress range from -90 MPa to 110 MPa [1]. This represents a stress variation reduction of approximately 67% for cyanide baths relative to the total span observed in sulfite baths.
| Evidence Dimension | Residual film stress (internal stress after electrodeposition) |
|---|---|
| Target Compound Data | -30 MPa to ~0 MPa |
| Comparator Or Baseline | Sulfite-gold bath: -90 MPa to 110 MPa |
| Quantified Difference | Stress span reduced from 200 MPa (sulfite) to ~30 MPa (cyanide); ~85% reduction in stress variability range |
| Conditions | Electroplated gold films on Cr-Au multilayer; current density 1.5–6 mA/cm²; bath temperature 50–70°C; film thickness 1500 nm |
Why This Matters
Lower and more predictable film stress minimizes warpage, delamination, and mechanical failure in MEMS devices, making AuCN-derived baths the preferred choice for microfabrication where dimensional stability is critical.
- [1] Margesin, B.; Bagolini, A.; Guarnieri, V.; Giacomozzi, F.; Faes, A.; Pal, R.; Decarli, M. Stress characterization of electroplated gold layers for low temperature surface micromachining. DTIP 2003 - Design, Test, Integration and Packaging of MEMS/MOEMS, 2003, pp. 402–405. DOI: 10.1109/DTIP.2003.1287077. View Source
